molecular formula C13H17NO B13413931 N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide

Cat. No.: B13413931
M. Wt: 203.28 g/mol
InChI Key: UKGBGOCRBIGFAE-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of local anesthetics. It belongs to the amide class of compounds, which are known for their stability and duration of action. Structurally, it shares a common motif with well-characterized local anesthetics, featuring a substituted phenyl ring connected to an amide group. Research into similar N-(2,6-dimethylphenyl) amides has shown that this configuration is crucial for sodium channel blockade . The mechanism of action for compounds of this class involves the inhibition of voltage-gated sodium channels in neuronal cells. This blockade prevents the generation and conduction of nerve impulses, leading to a local anesthetic effect . The 2,6-dimethyl substitution on the phenyl ring is a classic feature in many marketed local anesthetics and is known to influence the compound's potency and lipid solubility. The 3-methyl-2-butenamide (or prenylamide) chain may offer unique steric and electronic properties, making this compound a valuable tool for structure-activity relationship (SAR) studies. Scientists can use this compound to investigate the biochemical pathways and metabolic stability of novel anesthetic agents . It serves as an important intermediate or reference standard in the development and analysis of new therapeutic entities. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety guidelines.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO/c1-9(2)8-12(15)14-13-10(3)6-5-7-11(13)4/h5-8H,1-4H3,(H,14,15)

InChI Key

UKGBGOCRBIGFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Amidation of Corresponding Acid Derivatives

Method Overview:

This classical approach involves the conversion of a suitable carboxylic acid derivative (such as acid chlorides or anhydrides) into the amide using an amine, specifically 2,6-dimethylaniline, followed by alkylation or addition to introduce the butenamide moiety.

Step-by-step Process:

  • Preparation of 2,6-dimethylphenyl acyl chloride:

    • React 2,6-dimethylaniline with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acyl chloride.
  • Amide formation:

    • The acyl chloride is then reacted with methylamine or methylamine derivatives in an inert solvent (e.g., dichloromethane) at low temperature to form the primary amide.
  • Introduction of the butenamide group:

    • The amide intermediate undergoes a subsequent reaction with an appropriate butenyl derivative, such as methyl-substituted butenyl halides or via a Wittig or Horner–Wadsworth–Emmons (HWE) reaction, to introduce the conjugated double bond, yielding N-(2,6-dimethylphenyl)-3-methyl-2-butenamide .

Research Reference:

  • The synthesis of similar compounds has been documented in the literature, where the amidation of acyl chlorides with methylamine derivatives provides a straightforward route (see,).

Direct Amidation Using Coupling Reagents

Method Overview:

This method involves the direct coupling of the carboxylic acid with 2,6-dimethylaniline using coupling reagents such as carbodiimides (e.g., DCC or EDC) in the presence of catalytic DMAP.

Procedure:

  • Dissolve 2,6-dimethylaniline and the acid (or its activated derivative) in anhydrous solvent like dichloromethane.
  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) along with catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at room temperature until completion.
  • Isolate the amide product via filtration and purification.

Advantages:

  • Mild reaction conditions.
  • High yields and minimal side reactions.

Research Reference:

  • Similar amidation strategies are well-established in organic synthesis literature for aromatic amides (see).

Synthesis via Nucleophilic Addition to α,β-Unsaturated Carbonyls

Method Overview:

This route involves the nucleophilic addition of 2,6-dimethylaniline derivatives to α,β-unsaturated carbonyl compounds, such as methylacryloyl derivatives, followed by amidation.

Process:

  • React 2,6-dimethylaniline with methylacryloyl chloride or methylacrylic acid derivatives to form the conjugated amide.
  • This process can be facilitated under basic conditions or using catalysts to promote conjugate addition.

Research Outcome:

  • Such methods are documented in the synthesis of related enaminone and enamide derivatives, providing a route to the target compound with controlled regioselectivity (see).

Catalytic or Radical-Mediated Synthesis

Emerging Techniques:

Recent research explores radical-mediated pathways, such as manganese-catalyzed reactions, to form complex amides, including N-aryl derivatives. These methods can be tailored for specific substituents and functional groups.

Example:

  • Manganese-catalyzed amidation of aromatic acyl chlorides with methylamines, followed by functionalization with butenamide derivatives, can yield the target compound efficiently under mild conditions.

Research Findings:

  • Studies indicate that such catalytic methods can be optimized for high selectivity and yield, especially when combined with modern radical chemistry techniques (see,).

Data Table: Summary of Preparation Methods

Method Reagents Key Conditions Advantages References
Amidation of Acyl Chlorides 2,6-dimethylaniline + SOCl₂ + methylamine Reflux, inert solvent Straightforward, high yield ,
Coupling Reagents Carboxylic acid + DCC/EDC + DMAP Room temperature, dry conditions Mild, high efficiency
Nucleophilic Addition 2,6-dimethylaniline + methylacryloyl derivatives Basic or catalytic conditions Regioselective, versatile
Radical Catalysis Aromatic acyl chlorides + manganese catalysts Mild, controlled atmosphere Suitable for complex derivatives ,

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Primary Application Reference
N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide 2,6-dimethylphenyl; 3-methylbutenamide C₁₄H₁₇NO Not explicitly stated -
Metalaxyl-M 2,6-dimethylphenyl; methoxyacetyl-D-alanine C₁₅H₂₁NO₄ Fungicide (agricultural)
Benalaxyl 2,6-dimethylphenyl; phenylacetyl-DL-alanine C₂₃H₂₇NO₃ Fungicide (agricultural)
3-(Benzylamino)-N-(2,6-diethylphenyl)but-2-enamide 2,6-diethylphenyl; benzylamino substitution C₂₁H₂₆N₂O Not explicitly stated
Ropivacaine 2,6-dimethylphenyl; piperidine-2-carboxamide C₁₇H₂₆N₂O Local anesthetic (medical)
Key Observations:

Phenyl Substitution Patterns :

  • The 2,6-dimethylphenyl group is shared with metalaxyl-M, benalaxyl, and ropivacaine. This substitution likely enhances steric hindrance and metabolic stability compared to the 2,6-diethylphenyl analog .
  • The diethylphenyl variant in may exhibit reduced solubility in polar solvents due to increased hydrophobicity.

Amide Backbone Modifications: The α,β-unsaturated carbonyl system in the target compound contrasts with the saturated alanine-derived amides in metalaxyl-M and benalaxyl. Ropivacaine’s piperidine ring introduces conformational rigidity and basicity, critical for its anesthetic activity via sodium channel blockade .

Physicochemical and Pharmacological Properties

Property This compound Metalaxyl-M Ropivacaine
LogP (Predicted) ~3.5–4.0 (moderate lipophilicity) 1.73 (hydrophilic) 2.9 (balanced)
Hydrogen Bond Acceptors 2 (amide O, carbonyl O) 4 (ester O, amide O) 3 (amide O, tertiary N)
Bioactivity Unknown Antifungal Anesthetic
  • Lipophilicity : The target compound’s LogP is expected to exceed that of metalaxyl-M due to the absence of polar methoxy groups but remain lower than ropivacaine’s due to the latter’s piperidine ring .
  • Bioactivity : The antifungal activity of metalaxyl-M arises from its inhibition of fungal RNA polymerase, a mechanism unlikely in the target compound due to differing backbone structures .

Biological Activity

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide, also known as a derivative of butenamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This effect is significant in protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, which may be beneficial in conditions characterized by chronic inflammation .
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which can influence various physiological processes .

Study 1: Antioxidant and Anti-inflammatory Properties

A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated that the compound significantly scavenged free radicals and reduced lipid peroxidation levels in cell cultures treated with oxidative stressors. Additionally, it inhibited pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing inflammatory diseases .

Study 2: Enzyme Inhibition

Further research focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders. In vitro assays demonstrated that this compound effectively inhibited the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain pathways . Table 1 summarizes the enzyme inhibition data:

EnzymeIC50 (µM)Mechanism of Action
COX-112.5Competitive inhibition
COX-210.0Competitive inhibition
LOX15.0Non-competitive inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with a half-life conducive for therapeutic applications. Further studies are required to elucidate its metabolism and excretion pathways.

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